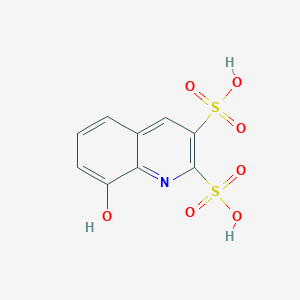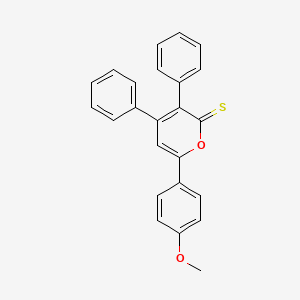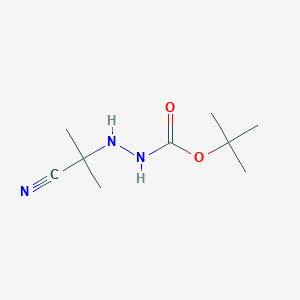![molecular formula C27H47NO2 B12596860 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one CAS No. 643755-14-0](/img/structure/B12596860.png)
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one is a synthetic organic compound characterized by its unique structure, which includes a dodecylamino group, an octyloxy group, and a cyclohexa-2,4-dien-1-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Cyclohexa-2,4-dien-1-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Octyloxy Group: The octyloxy group can be introduced via nucleophilic substitution reactions using octanol and a suitable leaving group.
Attachment of the Dodecylamino Group: The dodecylamino group is typically introduced through a condensation reaction with dodecylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound could be used in the development of new materials or as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[(Dodecylamino)methylidene]cyclohexa-2,4-dien-1-one
- 3-Dodecoxy-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one is unique due to the presence of both dodecylamino and octyloxy groups, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
643755-14-0 |
|---|---|
Molekularformel |
C27H47NO2 |
Molekulargewicht |
417.7 g/mol |
IUPAC-Name |
2-(dodecyliminomethyl)-5-octoxyphenol |
InChI |
InChI=1S/C27H47NO2/c1-3-5-7-9-11-12-13-14-15-17-21-28-24-25-19-20-26(23-27(25)29)30-22-18-16-10-8-6-4-2/h19-20,23-24,29H,3-18,21-22H2,1-2H3 |
InChI-Schlüssel |
JXPGKZCTYNAOHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN=CC1=C(C=C(C=C1)OCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)

![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)
![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)


![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)

![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)

![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
